2-bromo-4-fluoro-N-propylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-fluoro-N-propylbenzenesulfonamide is an organic compound with the molecular formula C9H11BrFNO2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with bromine and fluorine atoms at the 2 and 4 positions, respectively, and a propyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-fluoro-N-propylbenzenesulfonamide typically involves a multi-step process. One common method includes the following steps:
Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSi).
Sulfonamide Formation: The sulfonamide group is introduced by reacting the bromofluorobenzene derivative with propylamine and a sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-N-propylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst can be used for electrophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-Bromo-4-fluoro-N-propylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-bromo-4-fluoro-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the sulfonamide group, can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-propylbenzenesulfonamide: Lacks the fluorine atom, which can affect its reactivity and applications.
4-Fluoro-N-propylbenzenesulfonamide: Lacks the bromine atom, leading to different chemical properties.
2-Bromo-4-fluorobenzenesulfonamide: Lacks the propyl group, which can influence its solubility and interactions
Uniqueness
2-Bromo-4-fluoro-N-propylbenzenesulfonamide is unique due to the presence of both bromine and fluorine atoms, along with the propyl group. This combination of substituents provides distinct chemical properties, making it valuable for specific applications in research and industry .
Biological Activity
2-Bromo-4-fluoro-N-propylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The biological activity of sulfonamides is well-documented, with applications ranging from antibacterial and antifungal properties to anticancer effects. This article focuses on the biological activity of this compound, synthesizing findings from various studies.
- Molecular Formula : C10H12BrFNO2S
- Molecular Weight : 303.24 g/mol
- IUPAC Name : this compound
Sulfonamides, including this compound, primarily function as competitive inhibitors of enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition disrupts folic acid production, essential for DNA synthesis in bacteria, leading to their antibacterial effects .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of sulfonamides. For instance:
- In vitro Studies : Compounds similar to this compound have demonstrated significant antibacterial activity against various strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were reported at approximately 6.72 mg/mL for E. coli and 6.63 mg/mL for S. aureus .
Anticancer Activity
Sulfonamides have also been investigated for their anticancer properties:
- Cell Line Studies : Compounds derived from similar structures were evaluated against the NCI-60 cancer cell line panel. Notably, some derivatives exhibited IC50 values as low as 0.33 µM against renal cancer cell lines, indicating potent antiproliferative effects .
Anti-inflammatory Activity
The anti-inflammatory effects of sulfonamides have been documented:
- In vivo Studies : Compounds related to this compound showed significant inhibition of carrageenan-induced edema in rat models, with percentages of inhibition reaching up to 94% at specific time intervals .
Study 1: Antimicrobial Efficacy
A recent study synthesized a series of benzenesulfonamide derivatives and tested their antimicrobial efficacy:
Compound | MIC (mg/mL) | Target Organism |
---|---|---|
4d | 6.72 | E. coli |
4h | 6.63 | S. aureus |
4a | 6.67 | P. aeruginosa |
4e | 6.28 | A. niger |
This table illustrates the effectiveness of various derivatives against common pathogens, underscoring the potential utility of sulfonamides in treating infections .
Study 2: Anticancer Properties
Another significant investigation focused on the anticancer properties of sulfonamides:
Compound | Cell Line | IC50 (µM) |
---|---|---|
2l | A498 (Renal) | 0.33 |
Various | NCI-60 Panel | Varies |
The findings indicate that certain compounds exhibit remarkable potency against specific cancer types, suggesting a promising avenue for drug development .
Properties
Molecular Formula |
C9H11BrFNO2S |
---|---|
Molecular Weight |
296.16 g/mol |
IUPAC Name |
2-bromo-4-fluoro-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C9H11BrFNO2S/c1-2-5-12-15(13,14)9-4-3-7(11)6-8(9)10/h3-4,6,12H,2,5H2,1H3 |
InChI Key |
ZRZWILXATUHWIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=C(C=C1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.